8-Methoxy-3,7-dimethylocta-1,6-dien-3-ol

Description

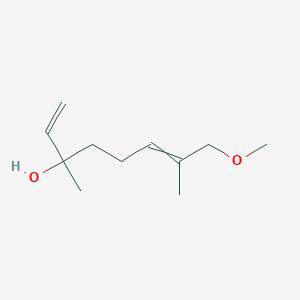

Linalool is a monoterpene alcohol with the molecular formula C₁₀H₁₈O, characterized by a hydroxyl group at position 3 and conjugated double bonds at positions 1,6 (Figure 1). It is a chiral molecule with enantiomers [(+)- and (−)-linalool] that exhibit distinct olfactory profiles .

Properties

CAS No. |

62648-67-3 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

8-methoxy-3,7-dimethylocta-1,6-dien-3-ol |

InChI |

InChI=1S/C11H20O2/c1-5-11(3,12)8-6-7-10(2)9-13-4/h5,7,12H,1,6,8-9H2,2-4H3 |

InChI Key |

IIFILAIABRHAKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)COC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Sources : Found in essential oils of lavender, citrus fruits, coriander, and spices like Ocimum sanctum (holy basil) .

- Biological Roles: Antimicrobial: Broad-spectrum activity against bacteria and fungi . Anti-inflammatory: Reduces TNF-α, IL-6, and NF-κB expression in chronic inflammation models . Anticancer: Induces apoptosis and inhibits proliferation in prostate cancer (PCa) cell lines . Aroma Contribution: Imparts floral, citrus-like notes in teas, coffee, and fermented foods .

Comparison with Structurally Related Compounds

Linalool shares functional similarities with other terpenoids and alcohols, but structural variations (e.g., double bond positions, substituents) lead to divergent biological and aromatic profiles.

Key Observations :

- Linalool and α-terpineol both inhibit PCa progression but through distinct mechanisms: linalool modulates lipid metabolism and CYP 450 activity , while α-terpineol downregulates proteins involved in metastasis .

- Eugenol and linalool exhibit synergistic antimicrobial effects, though eugenol’s phenolic structure confers higher potency against Gram-negative bacteria .

Structural Influence on Aroma :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.